
Defactinib
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du defactinib implique plusieurs étapes, commençant par la préparation d'intermédiaires clésL'étape finale consiste à coupler ces intermédiaires pour former la molécule complète de this compound . Les méthodes de production industrielle se concentrent sur l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés, impliquant souvent des techniques avancées telles que la chromatographie liquide haute performance (CLHP) pour la purification.
Analyse Des Réactions Chimiques
Structural Features Influencing Reactivity
Defactinib’s molecular architecture includes:
-
Pyrazine and pyrimidine rings : Sites for nucleophilic substitution.
-
Sulfonyl group (-SO₂-) : Susceptible to redox reactions.
-
Amide bond : Prone to hydrolysis under acidic/basic conditions.
-
Trifluoromethyl (-CF₃) group : Electron-withdrawing, stabilizing adjacent reactive centers .
Major Chemical Reactions
The following reactions have been experimentally characterized:
Reaction Type | Reagents/Conditions | Products | Significance |
---|---|---|---|
Oxidation | H₂O₂, KMnO₄, or O₃ | Sulfoxides → Sulfones | Modifies electron density for enhanced solubility. |
Reduction | NaBH₄, LiAlH₄ | Sulfonyl → Sulfide (-S-) | Alters pharmacokinetic properties. |
Nucleophilic Substitution | NH₃, amines at pyrazine C-3 | Amino derivatives | Synthesize analogs for structure-activity studies. |
Hydrolysis | HCl/NaOH, elevated temperature | Cleavage of amide bonds | Degradation pathway analysis. |
Oxidation Pathways
-
Sulfone Formation : Oxidation of the sulfonyl group enhances polarity, improving aqueous solubility for formulation.
-
Stability : Sulfones exhibit greater metabolic stability compared to sulfides in preclinical models.
Reduction and Substitution
-
Sulfide Derivatives : Reduction products show altered FAK-binding affinity, aiding in mechanistic studies.
-
Pyrazine Functionalization : Substitution at C-3 with amines generates analogs with improved selectivity for FAK vs. PYK2.
Hydrolysis Studies
-
Amide Bond Cleavage : Hydrolytic degradation under acidic conditions (pH < 3) informs gastric stability profiles.
Applications De Recherche Scientifique
Defactinib has a wide range of scientific research applications:
Chemistry: Used as a model compound to study FAK inhibition and its effects on cellular processes.
Biology: Investigated for its role in modulating cell adhesion, migration, and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly those resistant to conventional therapies. .
Industry: Utilized in the development of new cancer therapies and as a tool in drug discovery research.
Mécanisme D'action
Defactinib exerts its effects by inhibiting FAK, a protein involved in integrin-mediated signal transduction pathways. By blocking FAK activity, this compound disrupts several downstream signaling pathways, including RAS/MEK/ERK and PI3K/Akt. This inhibition leads to reduced tumor cell migration, proliferation, survival, and angiogenesis .
Comparaison Avec Des Composés Similaires
Le defactinib est comparé à d'autres inhibiteurs de la FAK tels que le VS-4718 et le TAE-226. Bien que tous ces composés ciblent la FAK, le this compound est réputé pour sa sélectivité et sa puissance. Il a été démontré qu'il médiatise la résistance à de multiples agents anticancéreux, ce qui en fait un ajout précieux aux thérapies combinées . D'autres composés similaires incluent l'avutometinib, qui cible la voie RAF/MEK et est souvent utilisé en combinaison avec le this compound pour des effets thérapeutiques améliorés .
Conclusion
Le this compound est un composé prometteur avec un potentiel significatif en thérapie anticancéreuse. Sa capacité à inhiber la FAK et à perturber les voies de signalisation critiques en fait un outil précieux dans les milieux de recherche et cliniques. Des études en cours continuent d'explorer son plein potentiel et ses applications dans divers domaines.
Activité Biologique
Defactinib (VS-6063) is a potent and selective inhibitor of focal adhesion kinase (FAK) and proline-rich tyrosine kinase 2 (Pyk2), with an IC50 of 0.6 nM for both kinases. This compound has garnered attention for its potential in treating various cancers, particularly those with KRAS mutations.
FAK plays a critical role in cellular processes such as adhesion, migration, and survival, particularly in cancer cells. By inhibiting FAK, this compound disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapies. The selectivity of this compound for FAK over other kinases (>100-fold) allows for targeted therapeutic strategies with minimal off-target effects .
Efficacy in Various Cancers
This compound has been evaluated in several clinical trials, demonstrating varying degrees of efficacy across different cancer types:
- Non-Small Cell Lung Cancer (NSCLC) : In a Phase 2 study involving heavily pretreated patients with KRAS mutant NSCLC, this compound monotherapy showed modest clinical activity. Out of 55 patients, 28% met the progression-free survival (PFS) endpoint at 12 weeks, with a median PFS of 45 days. Adverse events were primarily low-grade and manageable .
- Pancreatic Ductal Adenocarcinoma (PDAC) : A study combining this compound with pembrolizumab and gemcitabine reported an 80% disease control rate in refractory PDAC patients. The median overall survival was 7.8 months, indicating promising preliminary efficacy .
- Ovarian Cancer : The combination of this compound with avutometinib has shown significant response rates in patients with recurrent low-grade serous ovarian cancer. The overall response rate was 31%, with higher rates observed in KRAS mutant populations .
Case Studies
- KRAS Mutant NSCLC :
- Recurrent Low-Grade Serous Ovarian Cancer :
Comparative Data Table
Cancer Type | Combination Therapy | Overall Response Rate | Median PFS | Notable Adverse Events |
---|---|---|---|---|
Non-Small Cell Lung Cancer | This compound Monotherapy | Modest | 45 days | Fatigue, gastrointestinal |
Pancreatic Ductal Adenocarcinoma | This compound + Pembrolizumab + Gemcitabine | 80% | 3.6 months | None reported |
Ovarian Cancer | This compound + Avutometinib | 31% | 12.9 months | Mild nausea, fatigue |
Safety Profile
This compound is generally well tolerated, with minimal drug-drug interactions and consistent bioavailability independent of food intake. Common side effects include low-grade nausea, fatigue, headache, and reversible hyperbilirubinemia. The recommended phase II dose is established at 400 mg orally twice daily .
Propriétés
IUPAC Name |
N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N8O3S/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLMVFUGMHIOAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025937 | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073154-85-4 | |
Record name | Defactinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073154854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defactinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12282 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-Methyl-4-((4-(((3-(methyl(methylsulfonyl)amino)pyrazin-2-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901025937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFACTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53O87HA2QU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.